Pent-3-yn-1-amine hydrochloride
Overview
Description
Pent-3-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 124618-80-0. It has a molecular weight of 119.59 and its IUPAC name is this compound . It is a powder in physical form .
Synthesis Analysis
A new N-alkynylated dithieno [3,2- b :2′,3′- d ]pyrrole (DTP) monomer was synthesized using a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine . The obtained monomer was investigated for the possibility of a pre-polymerization modification via Huisgen 1,3-dipolar cycloaddition (“click”) reaction with azide-containing organic compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N.ClH/c1-2-3-4-5-6;/h4-6H2,1H3;1H .Chemical Reactions Analysis
The synthesized N-alkynylated DTP monomer is soluble in a number of organic solvents and reacts with organic azides via “click” reactions in mild conditions, achieving high yields . The N-alkynylated DTP monomer and its “click”-modified derivative can be electropolymerized to form polymeric films .Physical and Chemical Properties Analysis
This compound has a molecular weight of 119.59 . It is a powder in physical form . The storage temperature is 4 degrees .Scientific Research Applications
Biomolecule Immobilization and Cell Colonization
Amine-functionalized surfaces, created through plasma methods, play a crucial role in biomolecule immobilization and cell colonization. These surfaces, by providing reactive chemical groups (e.g., amine, carboxy, hydroxy, aldehyde), enable the covalent attachment of molecules that can interact specifically with biological interfaces. Such functionalization has been leveraged to enhance bio-specific interactions at interfaces, significantly impacting bio-interface applications including cell colonization assays where surface chemistries support cell adherence and growth (Siow et al., 2006).
Environmental Applications: PFAS Removal
Amine-containing sorbents, particularly those functionalized with amine groups, have demonstrated effectiveness in removing Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. The mechanism relies on electrostatic interactions, hydrophobic interactions, and the sorbent’s morphology, highlighting the role of aminated sorbents in environmental remediation and water treatment technologies (Ateia et al., 2019).
CO2 Capture Technologies
Amines play a pivotal role in CO2 capture technologies, where their interaction with CO2 has been extensively studied for enhanced efficiency in carbon capture and sequestration (CCS) processes. Computational modeling and simulations provide insights into the mechanisms of CO2 capture by aqueous amines, underscoring the potential of amine-based solvents in mitigating carbon emissions and addressing climate change (Yang et al., 2017).
Drug and Gene Delivery Systems
Amine-functionalized materials, such as Poly(amidoamine) (PAMAM) dendrimers, have been modified with polyethylene glycol (PEG) to enhance efficacy and mitigate toxicity in drug and gene delivery applications. These modifications enable the delivery systems to overcome limitations associated with dendrimer-based carriers, such as drug leakage and systemic cytotoxicity, presenting a promising avenue for targeted therapeutic delivery (Luong et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
pent-3-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h4-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBILJVWKVSKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70767491 | |
Record name | Pent-3-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70767491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124618-80-0 | |
Record name | Pent-3-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70767491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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